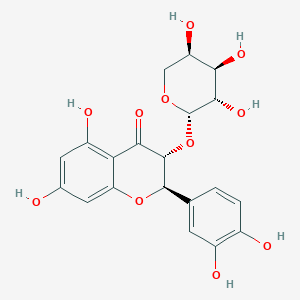
(+)-taxifolin 3-O-beta-D-arabinopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-taxifolin 3-O-beta-D-arabinopyranoside is a flavanone glycoside that is (+)-taxifolin substituted by a beta-D-arabinopyranosyl residue at position 3. It has a role as a metabolite. It is a beta-D-arabinopyranoside, a member of 3'-hydroxyflavanones, a flavanone glycoside, a monosaccharide derivative, a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a beta-D-arabinopyranose and a (+)-taxifolin.
Applications De Recherche Scientifique
Biological Activities and Molecular Mechanisms
(+)-Taxifolin 3-O-beta-D-arabinopyranoside, commonly known as taxifolin or dihydroquercetin, is a flavonoid found in onions, milk thistle, French maritime pine bark, and Douglas fir bark. It is recognized for its health-promoting effects, particularly its anti-inflammatory, anti-tumor, antimicrobial, antioxidant, cardiovascular, and hepatoprotective activities. The anti-cancer properties of taxifolin have been notably pronounced, demonstrated through various in vitro and in vivo models. Although promising, further research into the pharmacokinetics, molecular mechanisms, and safety profile is suggested for its development as a drug for human use (Sunil & Xu, 2019).
Pharmacological Characteristics and Anti-Cancer Potential
Taxifolin's wide range of health benefits has made it an intriguing compound for researchers, especially its potential as an anti-cancer agent. As a powerful antioxidant, taxifolin has displayed significant inhibitory activity against inflammation, malignancies, microbial infections, oxidative stress, cardiovascular diseases, and liver diseases. Its anti-cancer activity is particularly remarkable, showing little or no side effects on normal healthy cells. However, further investigations on its pharmacokinetic profile, detailed molecular mechanisms, and safety criteria are essential for its potential development into a therapeutic agent for humans (Das et al., 2021).
Non-Taxifolin Derived Flavonolignans
Although taxifolin is widely studied, there's a growing interest in "non-taxifolin" derived flavonolignans. These compounds, derived from other flavonoids like apigenin, luteolin, and naringenin, have demonstrated significant biological activities, often stronger than taxifolin-derived flavonolignans like silybin. These activities include anti-hepatotoxic, antioxidant, anti-inflammatory, anti-proliferative, anti-cancer, and vasorelaxing effects. The detailed study of these non-taxifolin derived flavonolignans could provide new insights into biomimetic synthesis, leading to compounds with greater activity and identifying new lead structures for biomedical research (Chambers et al., 2015).
Propriétés
Nom du produit |
(+)-taxifolin 3-O-beta-D-arabinopyranoside |
|---|---|
Formule moléculaire |
C20H20O11 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15-,17+,18-,19+,20+/m1/s1 |
Clé InChI |
UKSPRKDZNYSFRL-DLFMYMFESA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



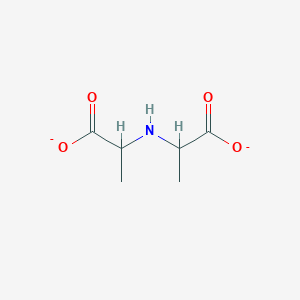
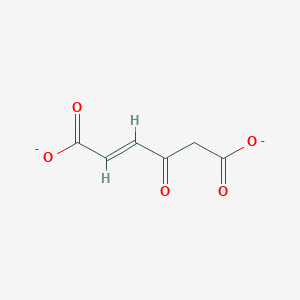
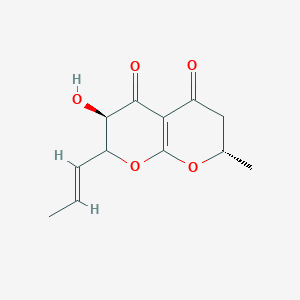
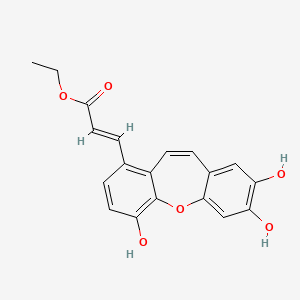
![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1247335.png)
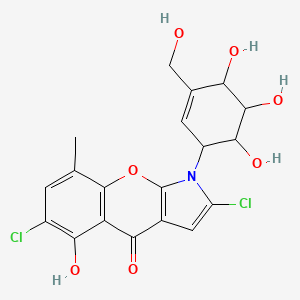
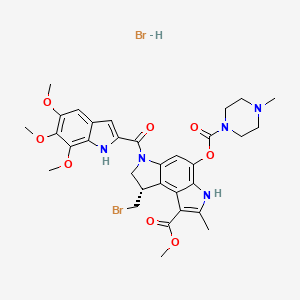


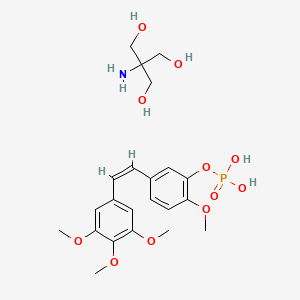



![(2E,4E,6E)-3-Methyl-6-fluoro-7-[(1-isopropyl-1,2,3,4-tetrahydroquinoline)-6-yl]-2,4,6-nonatrienoic acid](/img/structure/B1247351.png)